![molecular formula C23H26N6O2 B1663032 Apilimod CAS No. 541550-19-0](/img/structure/B1663032.png)
Apilimod
Übersicht
Beschreibung
Synthesis Analysis
Apilimod selectively suppresses the synthesis of IL-12 and IL-23 by inhibiting the phosphotransferase activity of TLR-4 regulator lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) .Molecular Structure Analysis
The molecular structure of Apilimod consists of a core pyrimidine ring with a morpholine substituent and an ethoxypyridyl substituent . The IUPAC name for Apilimod is N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine .Chemical Reactions Analysis
Apilimod inhibits the lipid kinase enzyme PIKfyve, which synthesizes two lipids, PtdIns5P and PtdIns(3,5)P2. These syntheses are efficiently and similarly inhibited by Apilimod (ID50 = 0.4 nM) in in vitro assays .Physical And Chemical Properties Analysis
Apilimod has a molecular formula of C23H26N6O2 and a molecular weight of 418.49 g/mol . It is soluble in DMSO at a concentration of ≥ 45 mg/mL .Wissenschaftliche Forschungsanwendungen
COVID-19 Treatment and Prevention
Apilimod has been identified as a potent inhibitor of SARS-CoV-2 replication in iPSC-derived pneumocyte-like cells. It blocks the entry of SARS-CoV-2 pseudovirus in other cell lines by inhibiting the trafficking between lysosomes and endosomes and the trans-Golgi network. This is achieved through the inhibition of the cytosolic 5-phosphoinositide kinase PIKfyve, leading to “swollen” endocytic vacuoles that somehow prevent SARS-CoV-2 invasion .
Antiviral Immune Response Modulation
While Apilimod has shown promise in preventing viral invasion, it also inhibits host cell proteases that are critical for antigen presentation and T cell activation. This dual action suggests that while it may prevent viral replication, it could also potentially block antiviral immune responses, which is a significant consideration for its use in treating viral infections like COVID-19 .
B-cell Non-Hodgkin Lymphoma (B-NHL)
Apilimod exhibits selective cytotoxic activity in B-cell non-Hodgkin lymphoma compared with normal cells. It induces cytotoxicity through a unique mechanism that involves the disruption of lysosomal function. This anticancer activity has been observed both in vitro and in vivo across all subtypes of B-NHL, suggesting a novel approach to treat this type of cancer .
Lysosomal Dysfunction
The mechanism of action of Apilimod involves the disruption of lysosomal function. A genome-wide CRISPR screen identified that a critical role for lysosome dysfunction is a major factor contributing to Apilimod’s cytotoxicity. Genes like TFEB, CLCN7, OSTM1, and SNX10 were found to be important determinants of Apilimod sensitivity .
Inhibition of PIKfyve Kinase
Apilimod is a first-in-class PIKfyve kinase inhibitor. PIKfyve is a lipid kinase, and its inhibition by Apilimod leads to effects on cellular processes such as endocytosis and lysosomal function. This inhibition is central to many of the therapeutic applications of Apilimod, from antiviral to anticancer treatments .
Autoimmune Disease Research
Although Apilimod was ineffective in clinical trials for autoimmune diseases like Crohn’s disease and rheumatoid arthritis about a decade ago, it was safe and well tolerated. This suggests potential for repurposing and further research into autoimmune applications, considering its immunomodulatory properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKAZIJJKRAJAV-KOEQRZSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apilimod | |
CAS RN |
541550-19-0 | |
Record name | Apilimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0541550190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apilimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APILIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFW2K84S4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.